REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([NH:10][NH2:11])[CH:6]=[CH:7][C:8]=1[CH3:9].[CH3:12][C:13]([CH3:20])([CH3:19])[C:14](=O)[CH2:15][C:16]#[N:17]>CCO>[C:13]([C:14]1[CH:15]=[C:16]([NH2:17])[N:10]([C:5]2[CH:6]=[CH:7][C:8]([CH3:9])=[C:3]([CH3:2])[CH:4]=2)[N:11]=1)([CH3:20])([CH3:19])[CH3:12] |f:0.1|
|
Name
|
3,4-dimethylphenyl hydrazine hydrochloride
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
Cl.CC=1C=C(C=CC1C)NN
|
Name
|
|
Quantity
|
1.38 g
|
Type
|
reactant
|
Smiles
|
CC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
redissolved in diethyl ether (20 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous NaOH solution (1M, 20 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous was extracted with diethyl ether (2×20 mL)
|
Type
|
WASH
|
Details
|
the combined organics washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(N(N1)C1=CC(=C(C=C1)C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.18 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |